

chemical properties and structure of 2,2-Dimethylbut-3-ynoic acid

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Compound of Interest

Compound Name: 2,2-Dimethylbut-3-ynoic acid

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An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,2-Dimethylbut-3-ynoic acid**. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of a sterically hindered carboxylic acid and a terminal alkyne functionality. This document consolidates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Chemical Structure and Properties

2,2-Dimethylbut-3-ynoic acid is a carboxylic acid characterized by a quaternary carbon center at the alpha position, which is substituted with two methyl groups and a terminal ethynyl group.

Identifiers and Molecular Formula

Property	Value	Reference
IUPAC Name	2,2-dimethylbut-3-ynoic acid	[1]
Synonyms	2,2-dimethyl-3-butynoic acid	[1]
CAS Number	56663-76-4	[1][2][3]
Molecular Formula	C ₆ H ₈ O ₂	[1]
Canonical SMILES	<chem>CC(C)(C#C)C(=O)O</chem>	[1]
InChI	InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8)	[1]

Physicochemical Properties

Quantitative experimental data for the physical properties of **2,2-Dimethylbut-3-ynoic acid** are not readily available in the peer-reviewed literature. The values presented below are primarily predicted values from chemical databases and should be used with this consideration.

Property	Value	Reference
Molecular Weight	112.13 g/mol	[1][3]
Appearance	Colorless to light yellow liquid or white powder	[3][4]
Boiling Point	188.2 ± 23.0 °C (Predicted)	[3]
Density	1.057 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	3.62 ± 0.10 (Predicted)	[3]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

Experimental spectroscopic data for **2,2-Dimethylbut-3-ynoic acid** is not widely published. However, based on its structure, the following characteristic spectral features are expected. Commercial suppliers may provide actual spectra upon request.[5][6]

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	Carboxylic acid proton (-COOH)
~2.1	Singlet	1H	Acetylenic proton (-C≡CH)
~1.5	Singlet	6H	Gem-dimethyl protons (-C(CH ₃) ₂)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~180	Carboxylic acid carbon (-COOH)
~85	Acetylenic carbon (-C≡CH)
~70	Acetylenic carbon (-C≡CH)
~40	Quaternary carbon (-C(CH ₃) ₂)
~25	Gem-dimethyl carbons (-C(CH ₃) ₂)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~3300 (sharp, strong)	≡C-H stretch
~3300-2500 (broad)	O-H stretch (Carboxylic acid)
~2100 (sharp, medium)	C≡C stretch
~1700 (strong)	C=O stretch (Carboxylic acid)

Mass Spectrometry (Predicted)

m/z	Interpretation
112.05	[M] ⁺ (Molecular ion)
97.03	[M - CH ₃] ⁺
67.05	[M - COOH] ⁺

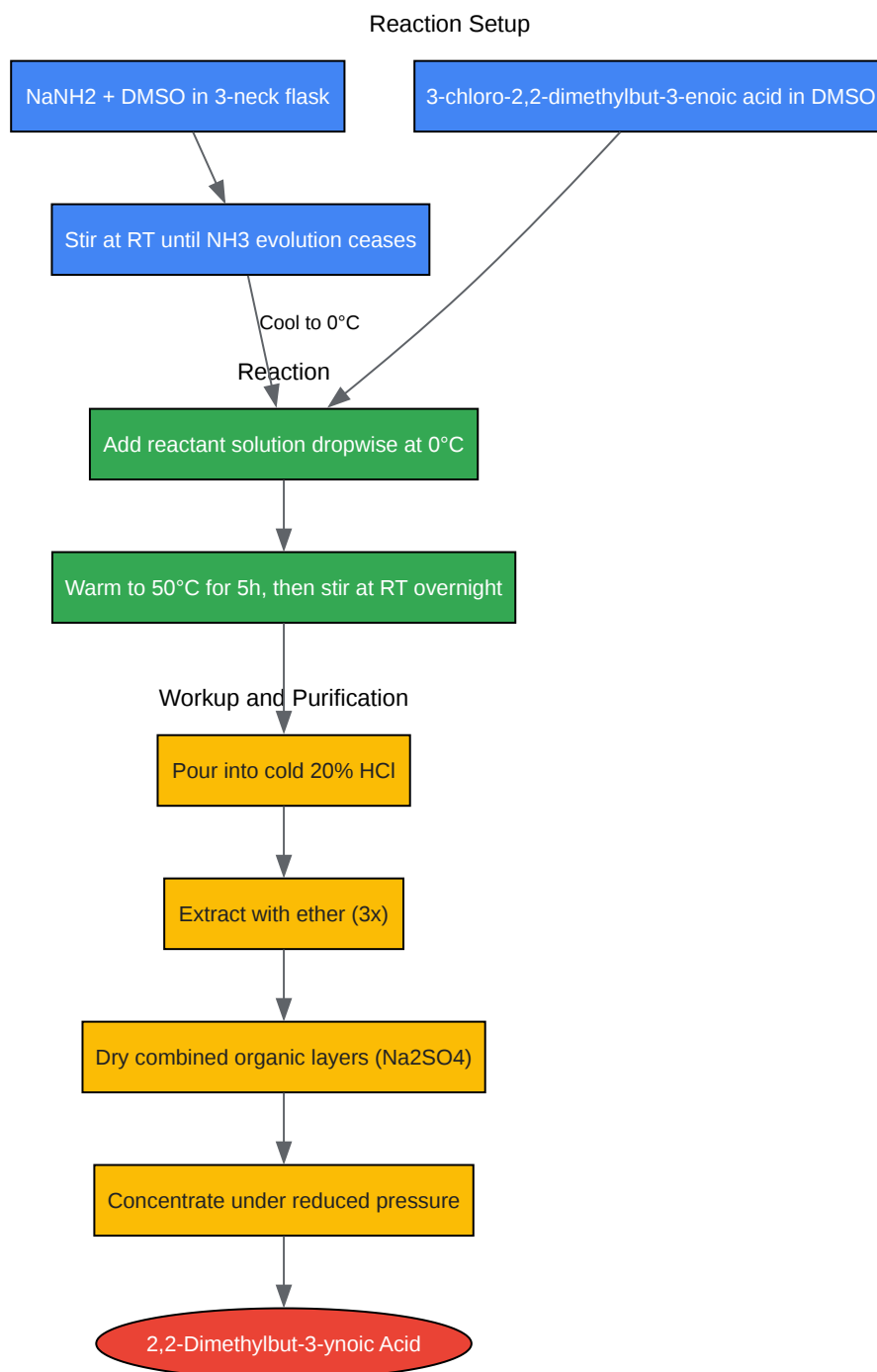
Synthesis and Reactivity

Synthesis of 2,2-Dimethylbut-3-ynoic Acid

A common laboratory synthesis involves the dehydrohalogenation of 3-chloro-2,2-dimethylbut-3-enoic acid using a strong base like sodium amide in dimethyl sulfoxide (DMSO).[\[2\]](#)[\[3\]](#)

To a 500 mL three-necked flask, sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL) are added. The mixture is stirred at room temperature until the evolution of ammonia gas ceases. A solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) is then added dropwise at 0°C. The reaction mixture is gradually warmed to 50°C and stirred for 5 hours, followed by continued stirring at room temperature overnight. Upon completion, the mixture is slowly poured into a pre-cooled 20% HCl solution and extracted three times with ether. The combined ether extracts are dried with anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by repeating the workup procedure to afford the final product.[\[2\]](#)

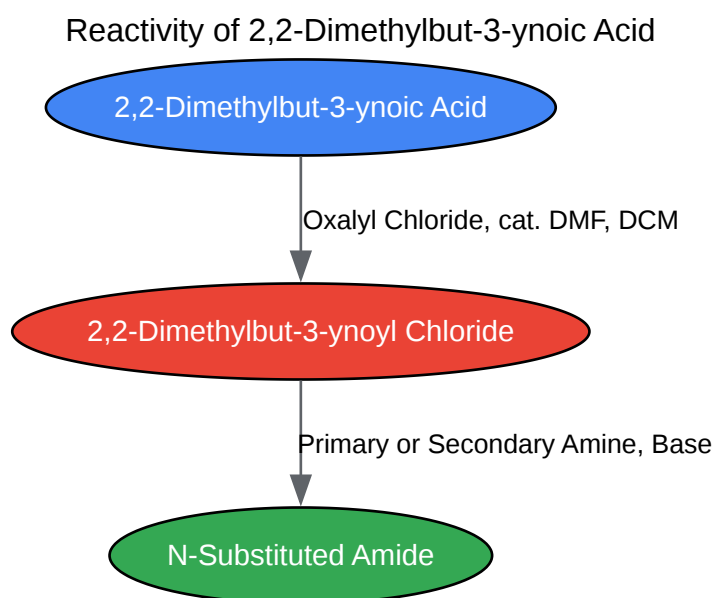
Synthesis Workflow of 2,2-Dimethylbut-3-ynoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2,2-Dimethylbut-3-ynoic acid**.

Chemical Reactivity

The carboxylic acid moiety of **2,2-Dimethylbut-3-ynoic acid** can undergo typical reactions such as esterification and conversion to an acyl chloride. The terminal alkyne provides a handle for various coupling reactions.

A key reaction is the conversion to 2,2-dimethylbut-3-ynoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. This acyl chloride is a versatile intermediate for forming amide bonds, which is a critical transformation in drug discovery.



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Caption: Conversion to acyl chloride and subsequent amide formation.

Biological Activity and Applications

While specific biological studies on **2,2-Dimethylbut-3-ynoic acid** are limited in publicly available literature, the broader class of alkynoic acids has garnered interest for its potential biological activities.

Antimycobacterial Potential

Several studies have investigated 2-alkynoic acids as potential antimycobacterial agents. Their activity is often dependent on the chain length and the position of the alkyne. While no specific data for **2,2-Dimethylbut-3-ynoic acid** has been reported, its structural features may warrant investigation in this area.

Use in Drug Discovery and Organic Synthesis

The primary application of **2,2-Dimethylbut-3-ynoic acid** and its derivatives, such as the corresponding acyl chloride, is as a building block in organic synthesis. The terminal alkyne allows for its incorporation into more complex molecules through reactions like Sonogashira coupling and click chemistry. The gem-dimethyl group provides steric bulk, which can be useful in modulating the pharmacological properties of a lead compound.

Safety Information

2,2-Dimethylbut-3-ynoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.^[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

2,2-Dimethylbut-3-ynoic acid is a valuable bifunctional molecule for chemical synthesis. While there is a need for more comprehensive experimental data on its physical and biological properties, its established synthesis and reactivity make it an accessible tool for researchers in drug discovery and materials science. This guide has summarized the current state of knowledge and provided a framework for its safe handling and application in a laboratory setting.

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